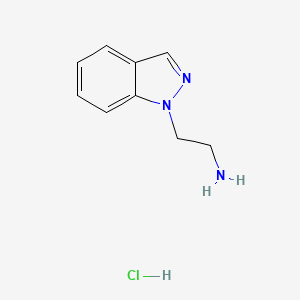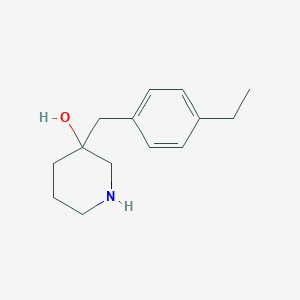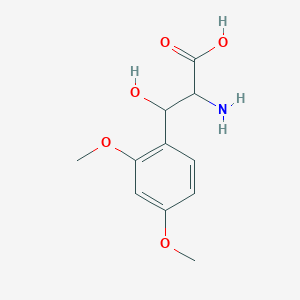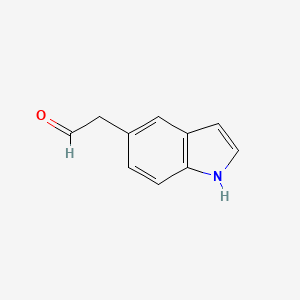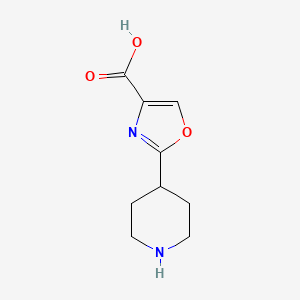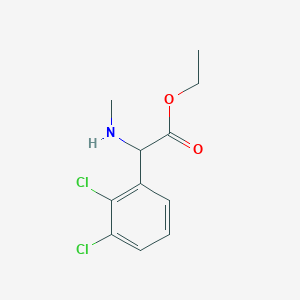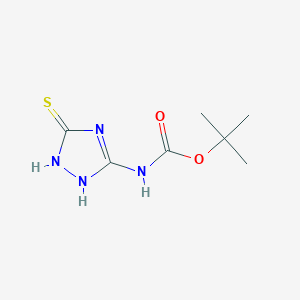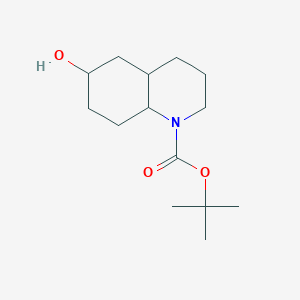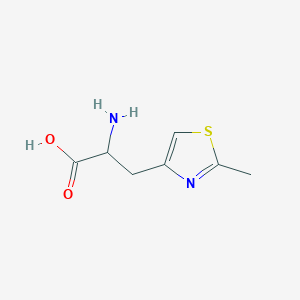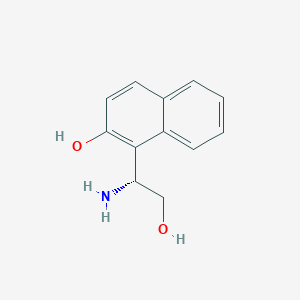
(r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol is a chiral organic compound that features both amino and hydroxyl functional groups attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in asymmetric catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions due to its chiral nature.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-(1-Aminoethyl)naphthalene-2-ol: Similar structure but lacks the hydroxyl group.
1-(1-Hydroxyethyl)naphthalene-2-amine: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and hydroxyl groups in ®-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol makes it unique, offering a combination of reactivity and potential for diverse applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-[(1R)-1-amino-2-hydroxyethyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H13NO2/c13-10(7-14)12-9-4-2-1-3-8(9)5-6-11(12)15/h1-6,10,14-15H,7,13H2/t10-/m0/s1 |
InChIキー |
SCCQMKSVLGCKOO-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2[C@H](CO)N)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


